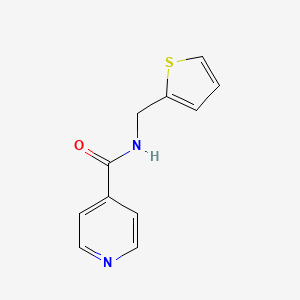![molecular formula C9H10Cl2NO4P B5850864 bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)
bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide (BCNPPO) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a phosphine oxide derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been shown to react with various electrophiles, including carbonyl compounds, imines, and alkyl halides. Additionally, bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide has been shown to undergo oxidation-reduction reactions, which have been studied for their potential applications in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide have not been extensively studied, but it has been shown to exhibit low toxicity in animal studies. Additionally, bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide has been shown to have a high affinity for certain proteins, which have been studied for their potential applications in drug discovery and development.
実験室実験の利点と制限
Bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide has several advantages for laboratory experiments, including its high purity and stability, which make it ideal for use as a reagent in organic synthesis. Additionally, bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide has been shown to exhibit low toxicity, which makes it suitable for use in animal studies. However, bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide has several limitations, including its high cost and the difficulty of its synthesis, which limit its widespread use in scientific research.
将来の方向性
There are several future directions for the study of bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide, including the investigation of its potential as a catalyst in organic reactions, the synthesis of metal complexes using bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide as a ligand, and the study of its potential applications in drug discovery and development. Additionally, the development of new synthesis methods for bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide may lead to its wider use in scientific research.
合成法
Bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide can be synthesized using several methods, including the reaction of chloromethyl methyl ether with 4-nitrophenoxyacetic acid, followed by the reaction with triphenylphosphine oxide. Another method involves the reaction of 4-nitrophenoxyacetic acid with chloromethyl methyl ether, followed by the reaction with triphenylphosphine oxide. The synthesis of bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide is a multistep process that requires careful monitoring and purification to obtain a high yield and purity.
科学的研究の応用
Bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide has been extensively studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including phosphine oxide derivatives, and has been investigated for its potential as a catalyst in organic reactions. Additionally, bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis, electrochemistry, and material science.
特性
IUPAC Name |
1-[bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2NO4P/c10-5-17(15,6-11)7-16-9-3-1-8(2-4-9)12(13)14/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOCOUQGSLCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCP(=O)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(chloromethyl)phosphorylmethoxy]-4-nitrobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5850797.png)


![N'-bicyclo[2.2.1]hept-2-ylidene-4-(difluoromethoxy)benzohydrazide](/img/structure/B5850828.png)
![7-[(4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850831.png)
![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5850850.png)

![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)